N-Terminal Tyrosine Enables Direct Radioiodination: A Structural Advantage Absent in Native Rat Uroguanylin-15
Tyr-Uroguanylin (mouse, rat) contains an engineered N-terminal tyrosine residue (sequence YTDECELCINVACTGC) that is completely absent in native rat uroguanylin-15 (sequence TDECELCINVACTGC) [1]. Native rat uroguanylin-15 contains zero tyrosine residues in its 15-amino acid sequence, rendering it incompatible with standard chloramine-T or lactoperoxidase-catalyzed ¹²⁵I radioiodination protocols that require a phenolic tyrosine side chain as the iodine acceptor [2]. In contrast, Tyr-Uroguanylin provides a single, solvent-exposed N-terminal tyrosine that serves as a defined iodination site, enabling production of high specific-activity ¹²⁵I-labeled ligand for competitive radioligand binding assays, radioimmunoassays (RIAs), and autoradiographic receptor localization studies [3]. The native rat guanylin (PNTCEICAYAACTGC) contains an internal tyrosine at position 10, which may result in steric interference with receptor binding upon iodination at that position, whereas the N-terminal placement in Tyr-Uroguanylin minimizes potential disruption of the receptor-binding pharmacophore.
| Evidence Dimension | Number and position of tyrosine residues available for ¹²⁵I radioiodination |
|---|---|
| Target Compound Data | One N-terminal tyrosine (Tyr¹); total 1 Tyr residue; sequence YTDECELCINVACTGC |
| Comparator Or Baseline | Native rat uroguanylin-15: zero tyrosine residues; sequence TDECELCINVACTGC. Rat guanylin: one internal Tyr at position 10; sequence PNTCEICAYAACTGC |
| Quantified Difference | Tyr-Uroguanylin: 1 accessible N-terminal Tyr vs. 0 in rat uroguanylin-15 (absolute difference); internal Tyr in guanylin may cause steric hindrance during iodination |
| Conditions | Primary sequence analysis from peptide characterization databases and vendor certificates of analysis |
Why This Matters
For any radioligand binding study using rodent GC-C receptor preparations, Tyr-Uroguanylin is the only directly radioiodinatable uroguanylin-based probe, eliminating the need for indirect labeling strategies or the use of heterologous (e.g., human) peptide tracers that may exhibit species-mismatched binding kinetics.
- [1] ChinaPeptides. Tyr-Uroguanylin (rat). Sequence: YTDECELCINVACTGC (Disulfide bridges: Cys4-Cys12, Cys7-Cys15). Catalog peptides database. View Source
- [2] Li Z, Taylor-Blake B, Light AR, Goy MF. Purification, cDNA sequence, and tissue distribution of rat uroguanylin. Regul Pept. 1997 Jan 15;68(1):45-56. (Reports native rat uroguanylin sequence as TDECELCINVACTGC.) View Source
- [3] Kuujia. CAS No. 1926163-29-2: Tyr-Uroguanylin (mouse, rat) Product Technical Description. Synthetic peptide analog with N-terminal tyrosine for GC-C receptor research applications. Published 2024-08-29. View Source
